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Compound of Interest

Compound Name: Butyrolactone II

Cat. No.: B8136551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for

Butyrolactone II. Due to the limited availability of published experimental spectra for this

specific compound, this document presents the available mass spectrometry data, alongside a

theoretical analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic characteristics based on its chemical structure. Detailed experimental protocols

for these techniques are also provided to facilitate further research.

Chemical Structure and Properties of Butyrolactone
II
Butyrolactone II, a natural product found in organisms such as Glycine max and Aspergillus

terreus, is a complex molecule with the following key identifiers:

IUPAC Name: methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-

oxofuran-2-carboxylate

Molecular Formula: C₁₉H₁₆O₇

Molecular Weight: 356.3 g/mol

Mass Spectrometry (MS) Data
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Liquid Chromatography-Mass Spectrometry (LC-MS) provides valuable information regarding

the mass and fragmentation pattern of Butyrolactone II. The data presented below has been

compiled from publicly available databases.

Table 1: LC-MS/MS Data for Butyrolactone II

Parameter Value Source

Ionization Mode ESI --INVALID-LINK--

Precursor Ion [M+H]⁺ --INVALID-LINK--

Precursor m/z 356.97 --INVALID-LINK--

MS/MS Fragments (m/z)
324.83, 297.05, 263.15,

294.92, 279.03
--INVALID-LINK--

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
As of the latest search, specific experimental ¹H NMR and ¹³C NMR data for Butyrolactone II
are not available in the referenced public databases. However, based on its structure, a

theoretical prediction of its NMR spectra can be made.

Expected ¹H NMR Spectral Features:

Aromatic Protons: Multiple signals are expected in the aromatic region (typically δ 6.5-8.0

ppm) corresponding to the protons on the two para-substituted hydroxyphenyl rings.

Methylene Protons (-CH₂-): The protons of the methylene group attached to the furanone

ring are expected to appear as a multiplet, likely in the δ 3.0-4.0 ppm range.

Hydroxyl Protons (-OH): The phenolic and enolic hydroxyl protons will likely appear as broad

singlets. Their chemical shift can vary depending on the solvent and concentration.

Methyl Protons (-OCH₃): A sharp singlet corresponding to the methyl ester group is

expected, typically around δ 3.5-4.0 ppm.
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Expected ¹³C NMR Spectral Features:

Carbonyl Carbons (C=O): Signals for the lactone and ester carbonyl carbons are expected in

the downfield region, typically δ 160-180 ppm.

Aromatic Carbons: A set of signals in the δ 110-160 ppm range will correspond to the

carbons of the two benzene rings. The carbons attached to the hydroxyl groups will be

further downfield.

Olefinic Carbons: The carbons of the C=C double bond within the furanone ring are expected

between δ 100-150 ppm.

Aliphatic Carbons: The methylene carbon and the quaternary carbon of the lactone ring will

appear in the upfield region.

Methyl Carbon (-OCH₃): The methyl ester carbon should produce a signal around δ 50-60

ppm.

Infrared (IR) Spectroscopy Data
Specific experimental IR data for Butyrolactone II is not readily available. The following table

outlines the expected characteristic absorption bands based on the functional groups present

in the molecule.

Table 2: Predicted IR Absorption Bands for Butyrolactone II
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description of Band

O-H (Phenolic/Enolic) 3500-3200 Broad

C-H (Aromatic) 3100-3000 Sharp, multiple bands

C-H (Aliphatic) 3000-2850 Sharp

C=O (Ester) ~1750-1735 Strong, sharp

C=O (Lactone, α,β-

unsaturated)
~1780-1760 Strong, sharp

C=C (Aromatic) 1600-1450
Medium to weak, multiple

bands

C-O (Ester/Lactone) 1300-1000 Strong

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

discussed. These can serve as a starting point for the analysis of Butyrolactone II.

Mass Spectrometry (LC-MS/MS)

Sample Preparation: A solution of Butyrolactone II is prepared in a suitable solvent (e.g.,

methanol, acetonitrile) at a low concentration (e.g., 1-10 µg/mL).

Chromatographic Separation: The sample is injected into a Liquid Chromatography (LC)

system, typically with a C18 reversed-phase column. A gradient elution with solvents such as

water (often with 0.1% formic acid) and acetonitrile is used to separate the compound from

any impurities.

Ionization: The eluent from the LC is directed to an electrospray ionization (ESI) source,

which generates gas-phase ions of the analyte. For Butyrolactone II, positive ion mode

would be used to form the [M+H]⁺ ion.

Mass Analysis: The ions are then guided into a mass analyzer, such as an ion trap or a

quadrupole time-of-flight (QTOF) instrument. A full scan (MS1) is performed to detect the
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precursor ion (m/z 356.97).

Fragmentation (MS/MS): The precursor ion is isolated and subjected to collision-induced

dissociation (CID) with an inert gas (e.g., argon, nitrogen) to generate fragment ions. The

resulting fragments are then analyzed to produce the MS/MS spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 1-5 mg of the purified Butyrolactone II sample is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an

NMR tube.

Data Acquisition: The NMR tube is placed in a high-field NMR spectrometer (e.g., 400 MHz

or higher).

¹H NMR: A standard proton NMR experiment is run. Key parameters include the spectral

width, number of scans, and relaxation delay.

¹³C NMR: A carbon NMR experiment (e.g., with proton decoupling) is performed. This

typically requires a longer acquisition time due to the lower natural abundance of ¹³C.

2D NMR: For complete structural elucidation, 2D NMR experiments such as COSY

(Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC

(Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity

between protons and carbons.

Infrared (IR) Spectroscopy

Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR, a small amount of the

solid Butyrolactone II sample is placed directly onto the ATR crystal. Pressure is applied to

ensure good contact.

Sample Preparation (KBr Pellet): Alternatively, 1-2 mg of the sample is finely ground with

~100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin,

transparent pellet using a hydraulic press.
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Data Acquisition: The sample (ATR crystal or KBr pellet) is placed in the sample holder of an

FTIR spectrometer.

Spectrum Collection: A background spectrum (of the empty ATR crystal or a pure KBr pellet)

is collected first. Then, the sample spectrum is recorded. The instrument software

automatically subtracts the background to produce the final IR spectrum of the sample.

Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural

product like Butyrolactone II.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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